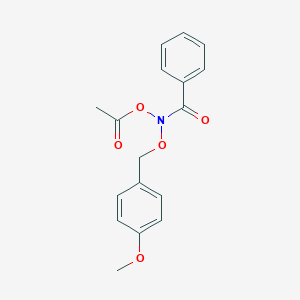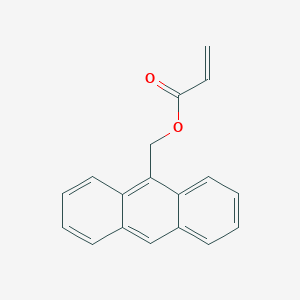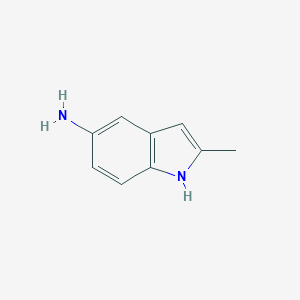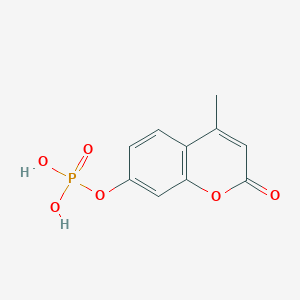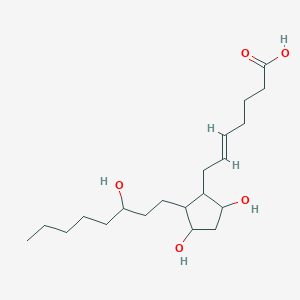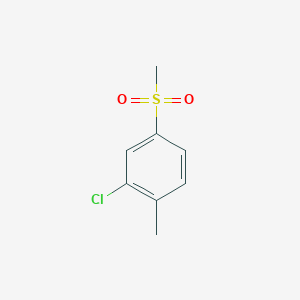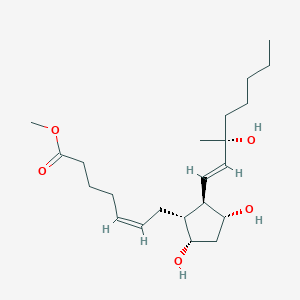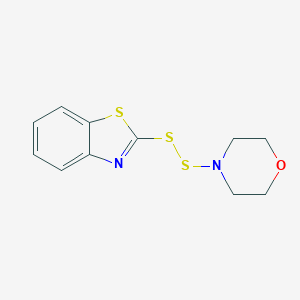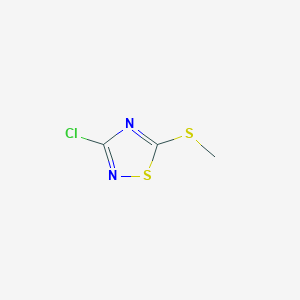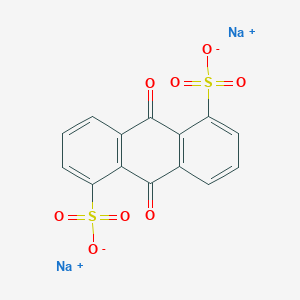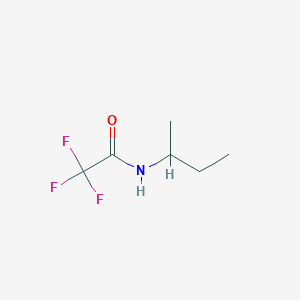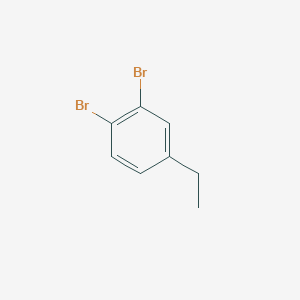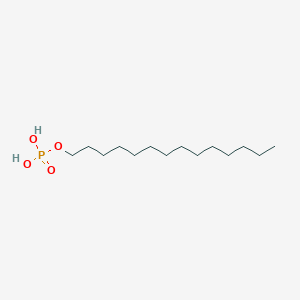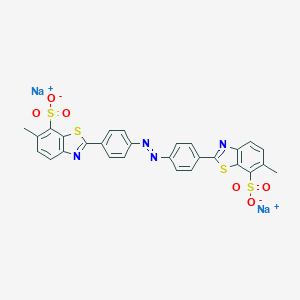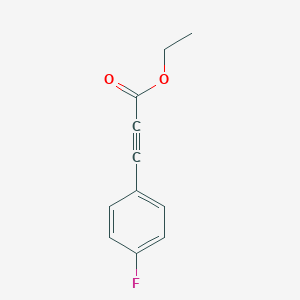
Ethyl 3-(4-fluorophenyl)propiolate
Descripción general
Descripción
Ethyl 3-(4-fluorophenyl)propiolate is a chemical compound with the CAS Number: 1736-31-8 and a molecular weight of 192.19 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is ethyl 3-(4-fluorophenyl)-2-propynoate .
Molecular Structure Analysis
The Inchi Code for Ethyl 3-(4-fluorophenyl)propiolate is1S/C11H9FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-(4-fluorophenyl)propiolate is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.19 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Domino Reaction Synthesis : Ethyl 3-(4-fluorophenyl)propiolate has been used in a novel synthesis of Hantzsch-type N-substituted 1,4-dihydropyridines, which shows potential in further transformations and fluorescence applications (Cui, Wang, Lin, & Wang, 2007).
- Formation of Benzodioxines and Benzoxazinones : It is involved in the synthesis of benzodioxin and benzoxazinone derivatives, illustrating its versatility in creating diverse organic compounds (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
- Crystal Structure Analysis : The molecular structure of compounds containing Ethyl 3-(4-fluorophenyl)propiolate has been studied, providing insights into their planarity and configurations (Kang, 2011).
Biological and Pharmaceutical Applications
- Anti-Cancer Properties : A derivative of Ethyl 3-(4-fluorophenyl)propiolate showed potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi et al., 2021).
- Antibacterial and Antioxidant Activity : Synthesized compounds with Ethyl 3-(4-fluorophenyl)propiolate showed remarkable anti-TB activity and superior antimicrobial properties, along with antioxidant potential (S.V, Bhat, K, & S.K., 2019).
Chemical Analysis
- Derivatization of Thiols in Wine Analysis : Ethyl 3-(4-fluorophenyl)propiolate has been utilized as a derivatizing agent for the quantification of varietal thiols in wine, showcasing its application in analytical chemistry (Herbst-Johnstone et al., 2013).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 3-(4-fluorophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRILKFBGZRBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476058 | |
| Record name | ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluorophenyl)propiolate | |
CAS RN |
1736-31-8 | |
| Record name | ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

